molecular formula C10H6BrClFN3O2 B5822907 4-bromo-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole

4-bromo-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole

Cat. No. B5822907
M. Wt: 334.53 g/mol
InChI Key: YSQRIDLMSHAXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative with a nitro group and halogen atoms attached to its benzyl ring. It has been synthesized using various methods and has shown promising results in scientific studies.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in cell growth and proliferation. It has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-bromo-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole has been shown to have biochemical and physiological effects in scientific studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects and has been tested for its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole in lab experiments include its potential as a drug candidate and its activity against cancer cells. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 4-bromo-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole. One direction is to further investigate its mechanism of action and its potential as a drug candidate for cancer treatment. Another direction is to explore its anti-inflammatory effects and its potential as an anti-inflammatory agent. Additionally, further research could be done to optimize its synthesis and improve its solubility and toxicity profile.

Synthesis Methods

The synthesis of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole has been achieved using different methods. One of the methods involves the reaction of 2-chloro-6-fluorobenzyl bromide with 3-nitropyrazole in the presence of a base. Another method involves the reaction of 2-chloro-6-fluorobenzylamine with 4-bromo-3-nitropyrazole in the presence of a base. The synthesis of this compound has been optimized to yield high purity and good yields.

Scientific Research Applications

4-bromo-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole has been used in scientific research for various applications. One of the applications is in the field of medicinal chemistry, where it has been tested for its potential as a drug candidate. It has been found to have activity against certain cancer cell lines and has shown promise as a potential anticancer agent.

properties

IUPAC Name

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClFN3O2/c11-7-5-15(14-10(7)16(17)18)4-6-8(12)2-1-3-9(6)13/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQRIDLMSHAXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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